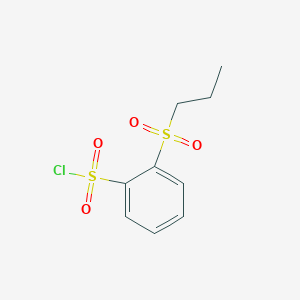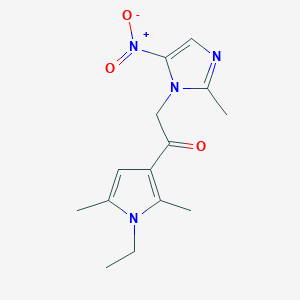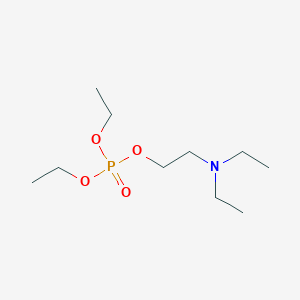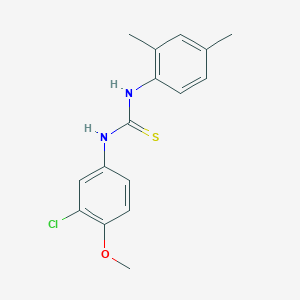
2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group (SO2) attached to a chlorine atom. This particular compound is notable for its dual sulfonyl chloride groups attached to a benzene ring, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride typically involves the reaction of benzene derivatives with sulfonyl chlorides. Another method involves the use of phosphorus pentachloride or phosphorus oxychloride to convert benzenesulfonic acid or its salts into the desired sulfonyl chloride .
Industrial Production Methods
Industrial production of sulfonyl chlorides often employs large-scale chlorination processes. For instance, the reaction of benzene with chlorosulfonic acid in the presence of a catalyst can yield high-purity sulfonyl chlorides. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can also undergo addition reactions with nucleophiles, leading to the formation of sulfonamides and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, zirconium tetrachloride, and chlorotrimethylsilane. Reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or acetone .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonyl azides, and other sulfone derivatives. These products are often used in further synthetic applications .
Applications De Recherche Scientifique
2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial in its role as a reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pefabloc SC: A sulfonyl fluoride used as a protease inhibitor.
2-(4-Chlorobenzene-1-sulfonyl)-N’-(propane-1-sulfonyl)acetohydrazide: A compound with similar sulfonyl groups used in antibacterial applications.
Uniqueness
2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride is unique due to its dual sulfonyl chloride groups, which provide enhanced reactivity and versatility in chemical synthesis. This makes it a valuable reagent in various fields of research and industry .
Propriétés
Numéro CAS |
89265-36-1 |
|---|---|
Formule moléculaire |
C9H11ClO4S2 |
Poids moléculaire |
282.8 g/mol |
Nom IUPAC |
2-propylsulfonylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO4S2/c1-2-7-15(11,12)8-5-3-4-6-9(8)16(10,13)14/h3-6H,2,7H2,1H3 |
Clé InChI |
BAIVBJBDOPOXTD-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)C1=CC=CC=C1S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid](/img/structure/B14139540.png)
![N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14139558.png)

![4-Methoxy-23,24,25-triazatetracyclo[18.2.1.12,5.17,10]pentacosa-1(22),2(25),3,5,7,9,20-heptaene](/img/structure/B14139562.png)
![1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene](/img/structure/B14139563.png)

![2-[[4-(Methoxycarbonyl)phenyl]amino]-2-oxoethyl 3,4-diethoxybenzoate](/img/structure/B14139577.png)
![N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14139583.png)



![(1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14139604.png)
![3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B14139606.png)
